![molecular formula C18H19FN4O2 B3855249 N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-4-fluorobenzamide CAS No. 324032-47-5](/img/structure/B3855249.png)
N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-4-fluorobenzamide
説明
N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-4-fluorobenzamide, commonly known as DAB-4, is a small molecule inhibitor that has gained significant attention in scientific research. DAB-4 is a potent inhibitor of a protein called STAT3, which is involved in cell signaling pathways that regulate cell growth, differentiation, and survival.
作用機序
DAB-4 inhibits the activity of STAT3 by binding to its SH2 domain, preventing its phosphorylation and subsequent activation. This results in the inhibition of downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.
Biochemical and Physiological Effects:
DAB-4 has been shown to induce apoptosis in cancer cells by activating caspase-3 and -9 and downregulating anti-apoptotic proteins such as Bcl-2 and survivin. DAB-4 has also been shown to inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF) and its receptor (VEGFR). Additionally, DAB-4 has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines and promoting the differentiation of regulatory T cells.
実験室実験の利点と制限
One advantage of DAB-4 is its high potency and selectivity for STAT3 inhibition. This allows for lower doses to be used in experiments, reducing the potential for off-target effects. However, DAB-4 has limited solubility in water, which can make it challenging to use in certain experiments. Additionally, DAB-4 has not been extensively studied for its pharmacokinetic and pharmacodynamic properties, which may limit its clinical translation.
将来の方向性
There are several potential future directions for DAB-4 research. One area of interest is the development of more soluble analogs of DAB-4 that can be used in a wider range of experiments. Additionally, the combination of DAB-4 with other anticancer agents, such as chemotherapy and immunotherapy, could enhance its therapeutic efficacy. Further studies are also needed to investigate the pharmacokinetic and pharmacodynamic properties of DAB-4 in vivo, which could inform its clinical development. Finally, the potential use of DAB-4 in other diseases, such as autoimmune disorders and fibrosis, should be explored.
科学的研究の応用
DAB-4 has been extensively studied for its potential therapeutic applications in cancer treatment. STAT3 is known to be overexpressed in various types of cancer, and its inhibition by DAB-4 has been shown to induce apoptosis and inhibit tumor growth in preclinical studies. DAB-4 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. Additionally, DAB-4 has been investigated for its potential anti-inflammatory and immunomodulatory effects.
特性
IUPAC Name |
N-[2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2/c1-23(2)16-9-3-13(4-10-16)11-21-22-17(24)12-20-18(25)14-5-7-15(19)8-6-14/h3-11H,12H2,1-2H3,(H,20,25)(H,22,24)/b21-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEPLOBTUFIJSS-SRZZPIQSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(4-(Dimethylamino)benzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide | |
CAS RN |
324032-47-5 | |
Record name | N-(2-(2-(4-(DIMETHYLAMINO)BENZYLIDENE)HYDRAZINO)-2-OXOETHYL)-4-FLUOROBENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。